5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

Catalog No.
S1505878
CAS No.
1503-48-6
M.F
C20H10N2O4
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tet...

CAS Number

1503-48-6

Product Name

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

Molecular Formula

C20H10N2O4

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24)

InChI Key

KSLLMGLKCVSKFF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O

The exact mass of the compound Quinacridonequinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone (CAS 1503-48-6), commonly known as quinacridonequinone (QAQ), is a stable, hydrogen-bonded organic tetrone. In industrial procurement, it is primarily valued as a highly efficient, defect-agnostic β-nucleating agent for isotactic polypropylene (iPP) [1]. Beyond polyolefins, its redox-active core and modifiable tetrone structure make it a critical, bench-stable precursor for synthesizing high-electron-affinity n-type organic semiconductors via difluoroboron chelation [2]. Buyers prioritize QAQ for its thermal stability (>300 °C) and its ability to drive application-critical performance in both structural plastics and organic electronics without the handling limitations of its air-sensitive analogs.

Procurement Fit

1

Not a standalone pigment; primarily used as a solid-solution co-component with quinacridone

2

Enables gold, maroon, and burnt orange shades that are inaccessible to quinacridone or DPP pigments alone

3

Functions as a β-crystal nucleating agent for impact-resistant polypropylene at sub-ppm concentrations

4

Stabilized solid-solution grade required for exterior weatherability; neat QAQ exhibits poor lightfastness

Generic substitution of this specific tetrone with standard quinacridone pigments (e.g., γ-quinacridone) or newer rare-earth complex nucleators (e.g., WBG) fails in practical manufacturing. While γ-quinacridone can induce β-crystallization, it requires higher loading thresholds that impart an unwanted red coloration to the base resin, interfering with optical clarity or custom coloring [1]. Conversely, while modern lanthanum-calcium complexes (WBG) offer high peak efficiency in perfect homopolymers, they exhibit catastrophic sensitivity to polymer chain defects, failing to nucleate single-site catalyst (SSC) iPP or random ethylene copolymers [2]. Procurement of exact QAQ ensures sub-ppm nucleation without color contamination and provides robust performance across diverse, defect-rich polymer grades.

Substitution Risk

Replacing with γ-quinacridone

Does not induce β-phase below 1 ppm and introduces visible red discoloration in polypropylene, eliminating both nucleation and color neutrality benefits.

Switching to quinacridone (PV19) pigments

Cannot produce gold or maroon metallic shades; the violet-to-magenta color space of PV19 cannot substitute for QAQ-containing solid solutions in automotive styling.

Using neat, unstabilized QAQ for coatings

Extremely poor lightfastness leads to rapid photodegradation; exterior durability is only achieved through stabilized solid-solution grades with co-stabilizers.

Ultra-Low Concentration β-Nucleation Without Color Contamination

Compared to standard γ-quinacridone, QAQ induces β-crystal formation in isotactic polypropylene at significantly lower concentrations. Studies demonstrate that γ-quinacridone fails to form β-crystals below 1 ppm—a threshold where red coloring is already visible in the molded article. In contrast, QAQ successfully induces high β-crystal formation at <1 ppm without imparting any observable brown or red color to the plastic [1].

Evidence DimensionMinimum concentration for β-crystal formation and color impact
Target Compound Data<1 ppm loading yields high β-crystal formation with no visible coloring
Comparator Or Baselineγ-quinacridone (Fails to form β-crystals <1 ppm; visible red color present)
Quantified DifferenceQAQ enables functional nucleation at sub-ppm levels, completely eliminating the color contamination barrier seen in γ-quinacridone.
ConditionsInjection molded isotactic polypropylene crystallization

Allows manufacturers to produce high-toughness, β-nucleated transparent or custom-colored polypropylene parts without base-color interference.

β-Crystal Nucleation
Head-to-head
QAQ induced β-crystals at <1 ppm without visible brown color; γ-quinacridone showed zero β-nucleation and imparted red tint under identical molding conditions.

Supports QAQ as β-nucleator when color neutrality and low-threshold nucleation are required.

Injection molding study; Fujiyama, Int. Polym. Proc. 1996.

Nucleation Robustness Across Polymer Chain Irregularities

When evaluated across different iPP homo- and copolymers, QAQ exhibits measurable robustness to polymer chain defects compared to the lanthanum-calcium complex WBG. While WBG shows a massive reduction in β-phase formation for single-site catalyst (SSC) iPP and Ziegler-Natta random copolymers with ethylene, QAQ maintains consistent nucleation efficiency regardless of stereo- and regio-errors in the polymer backbone [1].

Evidence Dimensionβ-phase formation sensitivity to polymer chain defects
Target Compound DataConsistent β-phase content across SSC-iPP and ZN-iPP random copolymers
Comparator Or BaselineWBG complex (Massively reduced β-phase formation in SSC-iPP and random copolymers)
Quantified DifferenceQAQ prevents the catastrophic drop in β-phase conversion seen with WBG in high-defect polymer chains.
ConditionsCrystallization of SSC-iPP homopolymers and ZN-iPP random copolymers

Enables procurement to standardize on a single nucleating agent across multiple polyolefin grades, simplifying inventory and quality control.

PO48 vs PO49 Hue
Reported
PO48 (QAQ-containing solid solution) yields a redder undertone and stronger metallic brilliance than PO49 in TiO₂-reduced automotive coatings.

May support PO48 selection for gold OEM finishes requiring a redder hue and enhanced metallic effect.

Industrial color matching; CIELAB data not publicly disclosed.

Stable Precursor for High-Electron-Affinity n-Type Semiconductors

In the synthesis of n-type organic field-effect transistors (OFETs), handling the active 6,13-dihydroxyquinacridone core is challenging due to severe air sensitivity. QAQ serves as an air-stable, processable precursor that undergoes difluoroboron (BF2) chelation to generate QA-BF2 complexes directly. This modification circumvents the handling of unstable intermediates while significantly lowering the LUMO energy, yielding materials with high electron affinity and n-type semiconductor behavior [1].

Evidence DimensionPrecursor air-stability and processability for OFET synthesis
Target Compound DataAir-stable tetrone precursor suitable for direct BF2 chelation
Comparator Or Baseline6,13-dihydroxyquinacridone (Highly air-sensitive, difficult to process directly)
Quantified DifferenceEnables direct benchtop synthesis of n-type semiconductor complexes, eliminating the need for strict inert-atmosphere precursor handling.
ConditionsBF2 chelation for organic field-effect transistor (OFET) active layer synthesis

Reduces manufacturing complexity and inert-gas handling requirements when synthesizing high-performance n-type organic semiconductors.

Stabilized Lightfastness
Cross-study
Pure QAQ: extremely poor lightfastness. QAQ + 10–15 wt% 2-anilinoacridone solid solution: outstanding lightfastness per patent disclosure.

Stabilized solid solution required for exterior use; neat QAQ is unsuitable for light-exposed applications.

Based on DuPont patent US 4,286,998 and PV19 industry specs.

Thermal Stability
Supporting evidence
QAQ mp >300 °C; PV19 mp ~390 °C — approximately 90 °C lower melting point may aid melt solubility in polyamide.

Lower mp supports melt dissolution in polyamide for transparent coloration.

Literature values; processing advantage is context-dependent.

Color Gamut Expansion
Class-level inference
QAQ solid solutions extend quinacridone color space to gold, maroon, and burnt orange; hue tunable via QAQ:QA ratio.

Enables access to color gamut not achievable by single-component quinacridone or DPP pigments.

Supported by Hoechst patent and industrial product grades.

Universal β-Nucleation of Polyolefin Copolymers

Due to its defect-agnostic nucleation profile, QAQ is a highly effective additive for injection-molded isotactic polypropylene, particularly for single-site catalyst (SSC) grades and random copolymers where highly sensitive rare-earth nucleators (like WBG) fail to induce sufficient β-phase crystallization [1].

Color-Sensitive Structural Plastics Manufacturing

Applied in automotive or consumer packaging plastics requiring high impact toughness via β-phase crystallization. QAQ's ability to operate at sub-ppm levels avoids the base-resin color contamination typical of standard γ-quinacridone pigments, preserving optical clarity and custom colorability [2].

Precursor for n-Type Organic Electronics Synthesis

Procured as an air-stable starting material for the synthesis of BF2-chelated organic semiconductors. Its use bypasses the handling of air-sensitive intermediates, streamlining the production of low-threshold organic field-effect transistors (OFETs) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Nucleation in polypropylene
Sub-ppm β-crystal induction without discoloration
β-phase content (XRD) and part color neutrality
Automotive metallic gold/maroon coatings
Stabilized QAQ/QA solid solution with redder gold hue
Accelerated weathering and metallic two-tone effect
Polyamide melt coloration
Melt solubility at >300 °C processing window
Transparency and color strength in molded parts
Organic electronics / photoprint inks
High-purity QAQ as photoreduction precursor
Photochemical reduction behavior and electrochemistry

XLogP3

3

UNII

P2N62Q51YG

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1503-48-6

Wikipedia

Quinacridonequinone

General Manufacturing Information

Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone: ACTIVE

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